Methyl 2-amino-4,5-difluorobenzoate
Overview
Description
Methyl 2-amino-4,5-difluorobenzoate: is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with amino and fluorine groups at the 2, 4, and 5 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3,4-difluoroaniline.
Step 1: Nitration of 3,4-difluoroaniline to form 2-nitro-4,5-difluoroaniline.
Step 2: Reduction of the nitro group to an amino group, yielding 2-amino-4,5-difluoroaniline.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Acylation: Formation of N-acyl derivatives.
Oxidation: Formation of difluoroquinones.
Reduction: Formation of 2-amino-4,5-difluorobenzyl alcohol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving fluorinated aromatic compounds .
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Investigated for its role in enzyme inhibition and receptor binding studies .
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the manufacture of dyes and pigments due to its unique fluorinated structure .
Mechanism of Action
The mechanism of action of methyl 2-amino-4,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to inhibition or activation of the target, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
- Methyl 2-amino-3,4-difluorobenzoate
- Methyl 2-amino-4,5-dichlorobenzoate
- Methyl 2-amino-4,5-dibromobenzoate
Uniqueness:
- The presence of fluorine atoms at the 4 and 5 positions provides unique electronic properties, making it more reactive in certain chemical reactions.
- The compound’s structure allows for selective interactions with biological targets, enhancing its potential as a pharmaceutical intermediate .
Properties
IUPAC Name |
methyl 2-amino-4,5-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAQNTRKUPBQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594187 | |
Record name | Methyl 2-amino-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207346-42-7 | |
Record name | Methyl 2-amino-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-4,5-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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